Cas no 630107-81-2 (5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide)

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a fluorinated pyrazole derivative with notable applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 2-fluorophenyl substituent and carboxamide functionality, contribute to its potential as a versatile intermediate in the synthesis of bioactive compounds. The presence of the amino group at the 5-position enhances reactivity, enabling further derivatization for drug discovery efforts. This compound exhibits favorable physicochemical properties, such as moderate solubility and stability, making it suitable for use in heterocyclic synthesis and lead optimization studies. Its well-defined structure and high purity ensure reproducibility in research applications, particularly in the development of kinase inhibitors and CNS-targeting agents.
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide structure
630107-81-2 structure
商品名:5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
CAS番号:630107-81-2
MF:C10H9N4OF
メガワット:220.20306
MDL:MFCD11054263
CID:1648951
PubChem ID:12151700

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-fluorophenyl)-
    • 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
    • Z2805899905
    • MFCD11054263
    • CS-0246313
    • AS-43068
    • 630107-81-2
    • EN300-322029
    • 5-AMINO-1-(2-FLUOROPHENYL)PYRAZOLE-4-CARBOXAMIDE
    • AKOS017561288
    • SCHEMBL1691549
    • DB-139511
    • MDL: MFCD11054263
    • インチ: InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
    • InChIKey: QCEQWOVPHLZKMC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F

計算された属性

  • せいみつぶんしりょう: 220.07617
  • どういたいしつりょう: 220.07603909g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • PSA: 86.93

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-322029-5g
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
630107-81-2 95%
5g
$1075.0 2023-09-04
abcr
AB490070-2,5 g
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide; .
630107-81-2
2,5 g
€988.00 2022-03-01
abcr
AB490070-250 mg
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide; .
630107-81-2
250MG
€242.50 2022-03-01
Alichem
A049004217-250mg
5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide
630107-81-2 95%
250mg
$172.71 2023-09-01
Enamine
EN300-322029-0.05g
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
630107-81-2 95%
0.05g
$66.0 2023-09-04
1PlusChem
1P01DMCP-2.5g
5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
630107-81-2 95%
2.5g
$960.00 2024-04-22
1PlusChem
1P01DMCP-1g
5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
630107-81-2 95%
1g
$521.00 2024-04-22
Aaron
AR01DML1-2.5g
5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
630107-81-2 95%
2.5g
$1024.00 2023-12-14
Enamine
EN300-322029-10g
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
630107-81-2 95%
10g
$1593.0 2023-09-04
Aaron
AR01DML1-500mg
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
630107-81-2 95%
500mg
$398.00 2025-02-09

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide 関連文献

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamideに関する追加情報

Introduction to 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 630107-81-2)

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, with the CAS number 630107-81-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of a fluorine atom in the phenyl ring further enhances its pharmacological profile, making it a valuable candidate for drug development.

The chemical structure of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide consists of a pyrazole ring substituted with an amino group at the 5-position and a 2-fluorophenyl group at the 1-position. The carboxamide functionality at the 4-position adds to its reactivity and potential for forming hydrogen bonds, which can be crucial for interactions with biological targets.

Recent studies have highlighted the potential of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has shown significant antiviral activity against several viral strains. A research article in Antiviral Research (2023) reported that this compound effectively inhibits the replication of influenza virus and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a potential lead compound for antiviral drug development.

The pharmacokinetic properties of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide have also been extensively studied. A study in Pharmaceutical Research (2023) found that this compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. These properties suggest that it can be administered orally and may have sustained therapeutic effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.

The synthetic route to produce 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been optimized to ensure high yield and purity. A recent publication in Organic Letters (2023) described an efficient synthesis method involving the condensation of 5-aminoisocyanate with 2-fluoroacetophenone followed by cyclization under mild conditions. This method is scalable and suitable for large-scale production, making it economically viable for pharmaceutical applications.

In conclusion, 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 630107-81-2) is a promising compound with a wide range of biological activities and favorable pharmacokinetic properties. Its potential applications in anti-inflammatory and antiviral therapies make it an exciting candidate for further research and development in the pharmaceutical industry. Ongoing clinical trials will provide more insights into its safety and efficacy, potentially leading to new therapeutic options for various diseases.

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